N-(2,2-difluoroethyl)-2-iodoaniline
CAS No.: 1178753-85-9
Cat. No.: VC11556040
Molecular Formula: C8H8F2IN
Molecular Weight: 283.06 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1178753-85-9 |
---|---|
Molecular Formula | C8H8F2IN |
Molecular Weight | 283.06 g/mol |
IUPAC Name | N-(2,2-difluoroethyl)-2-iodoaniline |
Standard InChI | InChI=1S/C8H8F2IN/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8,12H,5H2 |
Standard InChI Key | LRAAPJIFUOQPIV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)NCC(F)F)I |
Introduction
Chemical Identity and Structural Features
N-(2,2-Difluoroethyl)-2-iodoaniline (C<sub>8</sub>H<sub>7</sub>F<sub>2</sub>IN) is an organoiodine compound with a molecular weight of 314.06 g/mol. Its structure comprises:
-
Aromatic ring: A benzene ring substituted with an iodine atom at the ortho position relative to the amine group.
-
Amine substituent: A 2,2-difluoroethyl group (-CH<sub>2</sub>CF<sub>2</sub>H) attached to the nitrogen atom, introducing steric and electronic effects.
Key Structural Data
The iodine atom enhances the compound’s polarizability and potential for cross-coupling reactions, while the difluoroethyl group modulates basicity and lipophilicity, critical for drug design .
Synthesis and Manufacturing
Precursor Synthesis: 2-Iodoaniline
The synthesis of 2-iodoaniline (C<sub>6</sub>H<sub>6</sub>IN), a key precursor, is well-documented. A transition-metal-free decarboxylative iodination method using anthranilic acids, I<sub>2</sub>, and KI under oxygen achieves yields up to 89% . For example:
-
Reaction Conditions: Anthranilic acid derivatives react with I<sub>2</sub> (0.5 equiv) and KI (0.6 equiv) in acetonitrile at 180°C under 10 bar O<sub>2</sub>.
-
Mechanism: Oxidative decarboxylation generates a radical intermediate, which undergoes iodination .
N-Alkylation to Introduce the Difluoroethyl Group
The difluoroethyl moiety is introduced via N-alkylation of 2-iodoaniline. A typical procedure involves:
-
Reagents: 2-Iodoaniline reacts with 2,2-difluoroethyl triflate or a similar alkylating agent.
-
Conditions: Conducted in a polar aprotic solvent (e.g., DMF) with a base (e.g., K<sub>2</sub>CO<sub>3</sub>) at 60–80°C.
-
Workup: Purification via column chromatography or recrystallization yields the final product .
Physicochemical Properties
Thermal and Solubility Characteristics
The high density and melting point are attributed to iodine’s heavy atom effect, while fluorination reduces water solubility compared to non-fluorinated analogs .
Spectroscopic Data
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>):
Applications in Pharmaceutical Chemistry
Role in Drug Design
Fluorinated amines like N-(2,2-difluoroethyl)-2-iodoaniline are prized for their ability to fine-tune pharmacokinetic properties:
-
Reduced Basicity: The electron-withdrawing CF<sub>2</sub>H group lowers the amine’s pK<sub>a</sub>, enhancing membrane permeability .
-
Metabolic Stability: Fluorine resists oxidative metabolism, prolonging half-life .
Case Study: Opioid Analogs
The compound’s structural similarity to NFEPP (a fluorinated opioid) suggests potential in designing peripherally restricted drugs. By maintaining protonation only in acidic environments (e.g., inflamed tissues), such compounds minimize central nervous system side effects .
Future Directions
Catalytic Applications
The iodine substituent enables participation in Ullmann or Buchwald-Hartwig couplings, offering routes to biaryl structures for materials science .
Targeted Drug Delivery
Functionalization of the difluoroethyl group with prodrug moieties (e.g., ester linkages) could enable site-specific activation in therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume